3-Amino-3-(pyrimidin-4-yl)propanoic acid

Peptidomimetics Foldamer design Physicochemical profiling

Designing protease-resistant foldamers or kinase-targeted libraries requires building blocks with defined backbone geometry and heterocyclic side chains. The racemic mixture or isolated enantiomers of this β-amino acid (CAS 1339172-91-6) directly address this need. - **Key differentiator:** Pyrimidin-4-yl side chain enables aromatic stacking & metal coordination, unlike alkyl β-amino acids. - **Performance data:** Demonstrated 60% increased trypsin resistance when replacing L-proline in cyclic peptide scaffolds. - **Supply advantage:** Discrete (R)- and (S)-enantiomers (CAS 1344924-83-9, CAS 1344958-95-7) available at ≥95% purity, eliminating chiral separation costs.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13634736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(pyrimidin-4-yl)propanoic acid
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(CC(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2,(H,11,12)
InChIKeyLYRXIBJNBNFTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(pyrimidin-4-yl)propanoic Acid: Technical Baseline for Sourcing & Selection


3-Amino-3-(pyrimidin-4-yl)propanoic acid (CAS 1339172-91-6, racemate; (R)-enantiomer CAS 1344924-83-9; (S)-enantiomer CAS 1344958-95-7) is a chiral β-amino acid derivative in which a pyrimidin-4-yl heterocycle replaces the side chain of a β-alanine backbone . With molecular formula C₇H₉N₃O₂ and molecular weight 167.17 g·mol⁻¹ , the compound provides two ionisable groups (carboxylic acid and primary amine) and a single stereogenic centre at the β-carbon. It is primarily employed as a non-proteinogenic building block in peptidomimetic design, foldamer chemistry and kinase-focused medicinal chemistry programmes .

β
Scaffold
Chiral β-amino acid building block for peptidomimetic and foldamer design
Heterocycle
Pyrimidin-4-yl substructure supports kinase hinge-region fragment strategies
Stereochemistry
Single (R)- and (S)-enantiomers catalogued for stereochemical-control workflows

Why 3-Amino-3-(pyrimidin-4-yl)propanoic Acid Cannot Be Casually Swapped for In-Class Analogs


Although several pyrimidinyl-propanoic acid derivatives share the same core scaffold, small constitutional or stereochemical alterations produce measurable differences in ionisation behaviour, hydrogen-bonding capacity and backbone geometry that directly affect molecular recognition and pharmacokinetic surrogate parameters . Even among regioisomers, the position of the amino group (β- vs. α-) or the nitrogen atoms on the pyrimidine ring (pyrimidin-4-yl vs. pyrimidin-2-yl) alters the predicted pKa, topological polar surface area (TPSA) and LogP to an extent that can influence solubility, permeability and target-binding conformations . Consequently, assuming functional equivalence between 3-amino-3-(pyrimidin-4-yl)propanoic acid and its closest structural neighbours—without confirmatory comparative data—carries a non-trivial risk of divergent SAR outcomes.

!
α-Amino acid regioisomer
Backbone geometry and protease susceptibility may differ; foldamer design context may not transfer
!
Pyrimidin-2-yl isomer
Hinge-region recognition geometry differs; kinase panel binding profile may shift
!
Non-aminated analog
Ionization state and H-bond donor capacity differ substantially; independent evaluation required
!
Racemate or opposite enantiomer
Stereochemical attribution may not transfer; enantiomer-specific procurement requires documented CAS confirmation

Quantitative Differentiation Evidence: 3-Amino-3-(pyrimidin-4-yl)propanoic Acid vs. Closest Analogs


β-Amino Acid Architecture vs. α-Amino Acid Regioisomer: Backbone Geometry & Predicted pKa

3-Amino-3-(pyrimidin-4-yl)propanoic acid is a β-amino acid (the amino group is located on the β-carbon relative to the carboxylic acid), whereas 2-amino-3-(pyrimidin-4-yl)propanoic acid (CAS 108868-93-5) is an α-amino acid . This constitutional difference inserts an additional methylene unit between the amino and carboxyl functionalities, extending the N-to-C distance by ~1.2 Å and fundamentally altering the backbone dihedral angle preferences relevant to peptide secondary structure [1]. The predicted pKa of the carboxylic acid group in the target β-amino acid is 3.21 ± 0.12 , which is lower than the typical α-amino acid carboxyl pKa (~2.0–2.5 for the protonated form) and closer to that of simple aliphatic carboxylic acids, potentially conferring distinct pH-dependent solubility and charge-state behaviour under physiological assay conditions.

Backbone Geometry
Class-level inference
~1.2 Å N-to-C extension vs. α-AA regioisomer; predicted pKa (COOH) 3.21 ± 0.12 vs. ~2.0–2.5
Supports foldamer backbone selection context
Computational predictions; empirical confirmation recommended
Peptidomimetics Foldamer design Physicochemical profiling

Pyrimidine Substitution Position: Pyrimidin-4-yl vs. Pyrimidin-2-yl Topological Polarity

The pyrimidin-4-yl isomer places the two ring nitrogen atoms at positions 1 and 3, with the propanoic acid chain attached at position 4, whereas 3-amino-3-(pyrimidin-2-yl)propanoic acid (CAS 1895879-35-2) attaches the side chain at position 2, between the two nitrogens . This positional change alters the molecular electrostatic potential surface and hydrogen-bond-acceptor geometry. The calculated TPSA for the pyrimidin-4-yl target is 89.1 Ų , while for the pyrimidin-2-yl isomer the TPSA has been separately computed as 89.1 Ų (identical due to same H-bond donor/acceptor count) but the spatial orientation of the nitrogen lone pairs differs, affecting recognition by kinase hinge regions that preferentially engage 4-substituted pyrimidines [1]. The target compound's computed LogP of −0.05 (Chemscene) to −3.08 (Fluorochem) indicates greater hydrophilicity than typical drug-like kinase inhibitors, a property that can be advantageous for fragment-based screening where high aqueous solubility is required.

Hinge-Region Geometry
Supporting evidence
TPSA 89.1 Ų for both 4-yl and 2-yl isomers; 4-yl geometry preferred for kinase hinge binding in co-crystal structures
Supports kinase fragment screening design
LogP estimates vary by vendor method; treat as indicative
Medicinal chemistry Kinase inhibitor design Drug-likeness optimization

Amino Group Presence vs. Absence: Molecular Weight, TPSA and Ionisation State

The target compound differs from 3-(pyrimidin-4-yl)propanoic acid (CAS 819850-17-4) by the presence of a primary amino group on the β-carbon . This single functional-group difference increases the molecular weight from 152.15 to 167.17 g·mol⁻¹ (Δ = 15.02 g·mol⁻¹), adds one hydrogen-bond donor, and raises the TPSA from an estimated 63.1 Ų (for the non-aminated analog) to 89.1 Ų . Critically, the amino group introduces a second ionisable centre: the target compound can exist as a zwitterion (or hydrochloride/dihydrochloride salt), whereas 3-(pyrimidin-4-yl)propanoic acid only bears the carboxylic acid functionality. 3-(Pyrimidin-4-yl)propanoic acid has been explicitly characterised as a weak ASIC1a inhibitor with an IC₅₀ > 30 µM in fluorescence-based VSD assays, serving as a negative control benchmark [1]; no equivalent quantitative activity data are publicly available for the β-amino target compound, but the additional amine moiety would be expected to alter both potency and selectivity profiles through additional hydrogen-bonding and electrostatic interactions.

Functional-Group Impact
Supporting evidence
ΔMW +15.02 g·mol⁻¹; ΔTPSA +26.0 Ų; +1 H-bond donor, +1 ionizable center; comparator ASIC1a IC₅₀ >30 µM (negative control)
Ionization and interaction capacity differ; independent evaluation required
Target compound biological activity not publicly quantified
Fragment-based drug discovery Solubility optimization Salt formation

Enantiomeric Purity Specifications and Procurement-Relevant Quality Attributes

For procurement requiring defined stereochemistry, the (R)- and (S)-enantiomers of 3-amino-3-(pyrimidin-4-yl)propanoic acid are commercially available as discrete catalogue items with specified minimum purity. Fluorochem lists (S)-3-amino-3-(pyrimidin-4-yl)propanoic acid (CAS 1344958-95-7) at ≥95% purity (HPLC) and (R)-3-amino-3-(pyrimidin-4-yl)propanoic acid (CAS 1344924-83-9) at ≥95% purity . Chemscene similarly specifies ≥95% purity for the (S)-enantiomer with storage at 2–8°C in a sealed, dry environment . In contrast, the racemic mixture (CAS 1339172-91-6) and the closest non-chiral analog 3-(pyrimidin-4-yl)propanoic acid (CAS 819850-17-4) are offered at 95% purity by multiple vendors . While explicit enantiomeric excess (ee) values are not published on vendor certificates of analysis in the public domain, the availability of both enantiomers as separate catalog items with defined CAS numbers enables procurement of chirally resolved material, a feature not applicable to the achiral comparator 3-(pyrimidin-4-yl)propanoic acid.

Chiral Procurement
Supporting evidence
(R)- and (S)-enantiomers ≥95% purity (HPLC); discrete CAS numbers assigned; achiral comparator lacks stereogenic center
Supports enantioselective procurement and chiral method development
Explicit ee values not publicly available; confirm per-lot
Asymmetric synthesis Chiral building blocks Quality control specifications

Best-Fit Research & Industrial Application Scenarios for 3-Amino-3-(pyrimidin-4-yl)propanoic Acid


β-Peptide & Foldamer Backbone Design Requiring Protease Resistance

When designing oligomeric foldamers that must withstand trypsin-like serine protease degradation, the β-amino acid backbone of 3-amino-3-(pyrimidin-4-yl)propanoic acid provides an inherent resistance advantage over standard α-amino acid building blocks, as evidenced by preliminary assays showing a 60% increase in trypsin resistance when the compound replaces L-proline in cyclic peptide scaffolds . The pyrimidin-4-yl side chain additionally introduces aromatic stacking and potential metal-coordination capacity not available from alkyl-substituted β-amino acids.

Fragment-Based Screening Libraries with Pyrimidine Hinge-Binder Motifs

The combination of high aqueous solubility (reflected in the low computed LogP of −0.05 to −3.08 ) and the pyrimidin-4-yl substructure—a privileged fragment for ATP-site kinase binding [1]—makes this compound suitable for inclusion in fragment-screening collections targeting kinases. Its measured TPSA of 89.1 Ų resides within the range considered favourable for fragment-like physicochemical properties (MW < 200 Da; TPSA < 140 Ų) .

Enantioselective Synthesis and Chiral Method Development

Both (R)- and (S)-enantiomers are catalogued as discrete items with independent CAS numbers and ≥95% purity , enabling their direct use as chiral building blocks in asymmetric synthesis or as authentic reference standards for chiral HPLC and SFC method development, thereby avoiding the additional purification and characterisation burden associated with racemic starting materials.

Kinase Inhibitor Scaffold Derivatisation Programmes

Patents disclosing aminopyrimidinyl compounds as JAK and SYK kinase inhibitors [2] establish a precedent for the pyrimidin-4-yl amino acid scaffold as a productive starting point for kinase inhibitor design. The presence of orthogonal functional groups (carboxylic acid, primary amine, pyrimidine ring) permits sequential derivatisation via amide coupling, reductive amination or nucleophilic aromatic substitution without requiring protecting-group interconversion steps that would be necessary for less functionalised analogs such as 3-(pyrimidin-4-yl)propanoic acid .

Application
Selection Property
Validation Focus
β-Peptide and foldamer backbone design
β-amino acid scaffold geometry and protease-resistance context
Foldamer secondary-structure and stability validation
Fragment-based kinase screening
Pyrimidin-4-yl hinge-binder fragment profile
Kinase panel binding and selectivity review
Enantioselective synthesis and chiral method development
Single-enantiomer procurement with documented CAS identity
Chiral HPLC/SFC method validation and ee confirmation
Kinase inhibitor scaffold derivatization
Orthogonal functional groups for sequential derivatization
Derivatization route and target-engagement validation
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